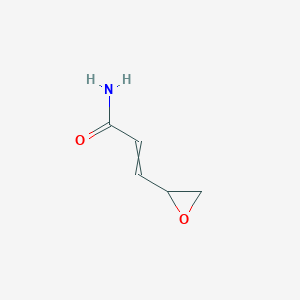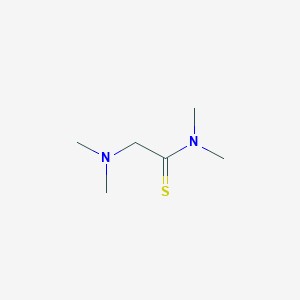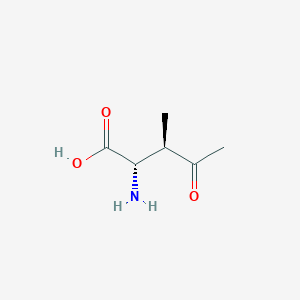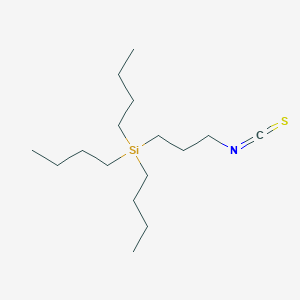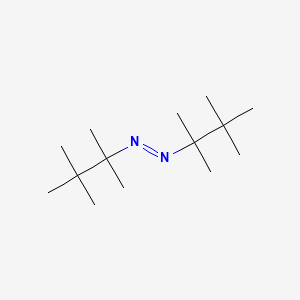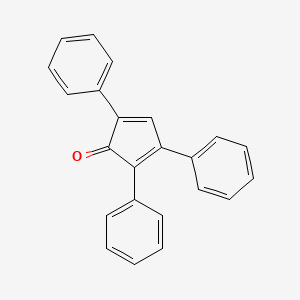
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- is an organic compound known for its unique structure and properties It is a derivative of cyclopentadienone, where three phenyl groups are attached to the cyclopentadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- typically involves a double aldol condensation reaction. This process includes the reaction of benzil with dibenzyl ketone in the presence of a basic catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into cyclopentadienone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclopentadienone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- involves its ability to participate in various chemical reactions due to the presence of the cyclopentadienone ring and phenyl groups. The compound can act as a diene in Diels-Alder reactions, forming adducts with dienophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl-: Another derivative with four phenyl groups attached, known for its stability and use in organic synthesis.
Cyclopentadienone: The parent compound, which is less stable and more reactive.
Tetraphenylcyclopentadienone: A closely related compound with similar properties and applications.
Uniqueness
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
64198-89-6 |
|---|---|
Fórmula molecular |
C23H16O |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2,3,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C23H16O/c24-23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(23)19-14-8-3-9-15-19/h1-16H |
Clave InChI |
IWHBZQRHJKVFHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


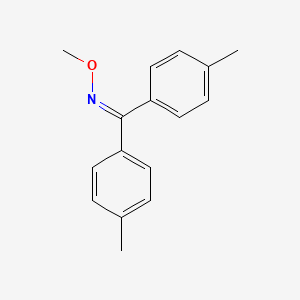
![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)


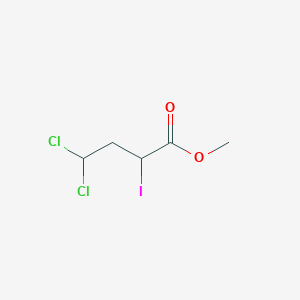
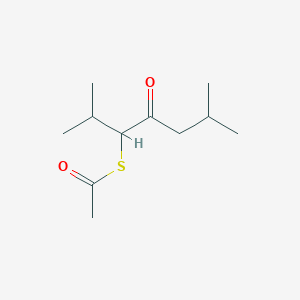
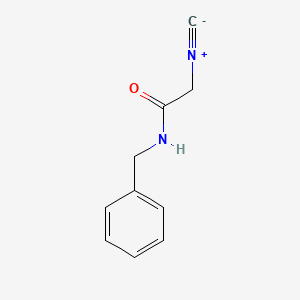
![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
